molecular formula C12H24N2O2 B12738194 Falintolol, (R,Z)- CAS No. 96479-89-9

Falintolol, (R,Z)-

Cat. No.: B12738194
CAS No.: 96479-89-9
M. Wt: 228.33 g/mol
InChI Key: IYQDIWRBEQWANY-RLIURORJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Falintolol, (R,Z)- is a novel β-adrenergic receptor antagonist characterized by its oxime functional group (—N—O—) . It exhibits hypotensive effects and is primarily investigated for glaucoma treatment due to its ability to reduce intraocular pressure by blocking β-adrenoceptors in the ciliary body .

Properties

CAS No.

96479-89-9

Molecular Formula

C12H24N2O2

Molecular Weight

228.33 g/mol

IUPAC Name

(2R)-1-(tert-butylamino)-3-[(Z)-1-cyclopropylethylideneamino]oxypropan-2-ol

InChI

InChI=1S/C12H24N2O2/c1-9(10-5-6-10)14-16-8-11(15)7-13-12(2,3)4/h10-11,13,15H,5-8H2,1-4H3/b14-9-/t11-/m1/s1

InChI Key

IYQDIWRBEQWANY-RLIURORJSA-N

Isomeric SMILES

C/C(=N/OC[C@@H](CNC(C)(C)C)O)/C1CC1

Canonical SMILES

CC(=NOCC(CNC(C)(C)C)O)C1CC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Falintolol, (R,Z)- can be synthesized through a series of chemical reactions involving the formation of an oxime moiety. The synthetic route typically involves the reaction of a tert-butylamino group with a cyclopropylethylidene group, followed by the formation of an oxime linkage .

Industrial Production Methods

The industrial production of Falintolol, (R,Z)- involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of specific reagents and catalysts to facilitate the formation of the desired compound .

Chemical Reactions Analysis

Scientific Research Applications

Falintolol, (R,Z)- has several scientific research applications, including:

Mechanism of Action

Falintolol, (R,Z)- exerts its effects by binding to beta-adrenergic receptors, thereby blocking the action of endogenous catecholamines like adrenaline and noradrenaline. This leads to a decrease in heart rate and blood pressure, making it useful in the treatment of hypertension and other cardiovascular conditions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Falintolol, (R,Z)- with key adrenergic compounds in terms of receptor selectivity, structural features, therapeutic applications, and pharmacological data.

2.1 Esmolol and Esmolol-d7 Hydrochloride
  • Receptor Target : Selective β1-adrenergic antagonist .
  • Key Features: Short-acting (half-life ~9 minutes), used intravenously for acute arrhythmias . Esmolol-d7 (deuterated form) offers improved metabolic stability for research applications .
  • Structural distinction: Falintolol’s oxime group vs. Esmolol’s ester-linked side chain .
  • Therapeutic Use : Arrhythmias (Esmolol) vs. glaucoma (Falintolol) .
2.2 Fenoterol and Derivatives
  • Receptor Target : Selective β2-adrenergic agonist .
  • Key Features: Bronchodilator used in asthma and obstructive airway diseases . Fenoterol-d6 hydrobromide (deuterated) aids in pharmacokinetic studies .
  • Comparison with Falintolol: Opposite mechanism: Agonism (Fenoterol) vs. antagonism (Falintolol). Structural divergence: Fenoterol’s resorcinol ring vs. Falintolol’s oxime and cyclopropyl groups .
  • Therapeutic Use: Respiratory disorders (Fenoterol) vs. ocular hypertension (Falintolol) .
2.3 Etilefrine
  • Receptor Target : α1-adrenergic agonist and AMPK activator .
  • Key Features :
    • Treats orthostatic hypotension by vasoconstriction .
  • Comparison with Falintolol: Differential receptor activity: α1 agonism (Etilefrine) vs. β-antagonism (Falintolol). Etilefrine’s phenolic structure contrasts with Falintolol’s oxime .
  • Therapeutic Use : Hypotension (Etilefrine) vs. glaucoma (Falintolol) .
2.4 Fiduxosin
  • Receptor Target: Potent α1-adrenoceptor antagonist (Ki: 0.160 nM for α1a, 24.9 nM for α1b, 0.920 nM for α1d) .
  • Key Features :
    • Investigated for benign prostatic hyperplasia (BPH) due to uroselectivity .
  • Comparison with Falintolol: Receptor class distinction: α1-antagonism (Fiduxosin) vs. β-antagonism (Falintolol). Structural complexity: Fiduxosin’s tricyclic core vs. Falintolol’s simpler oxime-propanolamine backbone .
  • Therapeutic Use : BPH (Fiduxosin) vs. glaucoma (Falintolol) .

Research Findings and Clinical Implications

  • Falintolol’s Unique Profile: Its oxime group may confer resistance to enzymatic degradation, prolonging activity compared to non-oxime β-blockers . However, clinical data remain sparse compared to established agents like timolol.
  • Therapeutic Niches: While Fenoterol and Fiduxosin target respiratory and urinary systems, respectively, Falintolol’s ocular application highlights its specialized role in glaucoma management .

Q & A

Basic Research Questions

Q. What are the key structural and stereochemical features of Falintolol, (R,Z)-, and how do they influence its pharmacological activity?

  • Methodological Answer : Determine the compound’s stereochemistry using techniques like X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy. Compare the (R,Z)-isomer’s β-adrenergic receptor binding affinity with other stereoisomers via radioligand displacement assays . Structural analysis should emphasize the role of the chiral center and double-bond configuration in receptor interaction.

Q. What experimental protocols are recommended for synthesizing Falintolol, (R,Z)-, with high enantiomeric purity?

  • Methodological Answer : Use asymmetric synthesis or chiral resolution techniques (e.g., chiral HPLC) to isolate the (R,Z)-isomer. Validate purity via polarimetry, mass spectrometry, and chiral column chromatography. Document reaction conditions (e.g., catalysts, temperature) to ensure reproducibility .

Q. How does Falintolol, (R,Z)-, antagonize β-adrenergic receptors, and what assays are used to quantify this activity?

  • Methodological Answer : Conduct competitive binding assays using radiolabeled ligands (e.g., [³H]-CGP 12177) on isolated receptor membranes. Measure functional antagonism via cAMP inhibition in cell-based assays (e.g., HEK293 cells expressing β-receptors). Compare IC₅₀ values against reference antagonists like propranolol .

Advanced Research Questions

Q. How can researchers design in vivo studies to evaluate Falintolol’s intraocular pressure (IOP)-lowering efficacy while minimizing systemic side effects?

  • Methodological Answer : Use animal models (e.g., rabbits or primates with induced glaucoma) to administer Falintolol via topical application. Monitor IOP changes with tonometry and assess systemic absorption via plasma pharmacokinetics (LC-MS/MS). Include a control group receiving vehicle or a benchmark drug (e.g., timolol). Address interspecies variability by correlating dose-response curves with receptor subtype distribution .

Q. What strategies resolve contradictions in reported data on Falintolol’s receptor subtype selectivity (e.g., β₁ vs. β₂)?

  • Methodological Answer : Replicate studies using standardized receptor expression systems (e.g., CHO cells transfected with human β₁/β₂ receptors). Perform Schild regression analysis to calculate pA₂ values. Cross-validate findings with knockout models or selective antagonists. Publish raw data and statistical methods (e.g., ANOVA with post-hoc tests) to enhance transparency .

Q. How can pharmacokinetic-pharmacodynamic (PK-PD) modeling improve the translational relevance of Falintolol studies?

  • Methodological Answer : Develop compartmental models integrating parameters like corneal permeability, aqueous humor concentration, and systemic clearance. Use software (e.g., Phoenix WinNonlin) to simulate human ocular exposure based on animal data. Validate models with microdialysis sampling in preclinical trials .

Q. What experimental controls are critical for ensuring reproducibility in Falintolol’s chiral synthesis?

  • Methodological Answer : Include internal standards (e.g., racemic Falintolol) during synthesis to monitor enantiomeric excess. Validate reaction intermediates via FT-IR and NMR. Document batch-to-batch variability using control charts and statistical process control (SPC) methods .

Q. How can researchers apply the PICO framework to formulate hypotheses about Falintolol’s efficacy in comorbid conditions (e.g., hypertension with glaucoma)?

  • Methodological Answer : Define P opulation (e.g., hypertensive glaucoma patients), I ntervention (Falintolol), C omparison (standard antihypertensive + IOP-lowering drugs), and O utcomes (IOP reduction, blood pressure stability). Use the FINER criteria (Feasible, Novel, Ethical, Relevant) to refine the hypothesis and align it with clinical trial phases .

Data Presentation and Reproducibility Guidelines

  • Tables : Include IC₅₀ values, enantiomeric excess percentages, and pharmacokinetic parameters (e.g., t₁/₂, Cₘₐₓ) in structured formats. Use footnotes to explain outliers or statistical adjustments .
  • Figures : Deposit raw chromatograms, dose-response curves, and receptor binding isotherms in supplementary materials. Annotate methodological deviations (e.g., temperature fluctuations during synthesis) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.